
Méthyl pipéridine-3-carboxylate
Vue d'ensemble
Description
“Methyl piperidine-3-carboxylate” is a chemical compound with the molecular formula C7H13NO2 . It is used in the pharmaceutical industry and plays a significant role in drug design .
Synthesis Analysis
Piperidines, including “Methyl piperidine-3-carboxylate”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization .
Molecular Structure Analysis
The molecular structure of “Methyl piperidine-3-carboxylate” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Applications De Recherche Scientifique
Traitement de l'obésité et gestion des troubles métaboliques
Méthyl pipéridine-3-carboxylate: a été identifié comme un ligand chimique qui active le complexe METTL3, qui joue un rôle crucial dans le beiging du tissu adipeux blanc (WAT) . Ce processus est important pour améliorer le métabolisme du glucose et des lipides, et l'activation de METTL3 par le this compound a montré des résultats prometteurs dans la réduction du poids corporel et la correction des troubles métaboliques chez les souris obèses induites par un régime alimentaire .
Synthèse de médicaments et applications pharmaceutiques
Les dérivés de la pipéridine, y compris le This compound, sont essentiels dans la synthèse de divers médicaments. Ils sont présents dans plus de vingt classes de produits pharmaceutiques et jouent un rôle important dans l'industrie. La polyvalence du composé permet son utilisation dans la création d'un large éventail de molécules biologiquement actives, contribuant au développement de nouveaux médicaments .
Développement d'agents anticancéreux
La recherche a indiqué que les composés intégrant la pipéridine, tels que le This compound, peuvent être synthétisés pour créer des agents anticancéreux. Ces agents ont montré une activité particulièrement bonne contre les lignées cellulaires cancéreuses résistantes aux androgènes, suggérant une voie potentielle pour développer de nouvelles thérapies anticancéreuses .
Optimisation chirale en synthèse chimique
Dans le domaine de la synthèse chimique, le This compound est utilisé comme composant de départ pour l'optimisation chirale. Le cycle pipéridine est essentiel pour ce processus, qui est crucial pour créer des substances ayant la chiralité désirée, un facteur clé dans l'efficacité de nombreux agents pharmaceutiques .
Applications antioxydantes et anti-inflammatoires
Les dérivés de la pipéridine se sont avérés posséder des propriétés antioxydantes et anti-inflammatoires. Le This compound peut contribuer à ces effets en influençant la suppression des radicaux libres et d'autres mécanismes qui conduisent à l'inflammation et au stress oxydatif .
Alcaloides de la pipéridine dans les produits naturels
Les alcaloïdes naturels de la pipéridine, qui comprennent des structures similaires au This compound, ont été isolés de diverses herbes. Ces composés présentent une gamme d'activités biologiques, notamment des effets antiprolifératifs et antimétastatiques sur différents types de cancers .
Mécanisme D'action
Target of Action
Methyl Piperidine-3-Carboxylate is a chemical ligand that primarily targets METTL3 , a methyltransferase of N6-methyladenosine (m6A) mRNA modification . METTL3 plays a crucial role in various physiological activities, including the beiging of white adipose tissue (WAT), which improves glucose and lipid metabolism .
Mode of Action
The compound interacts with METTL3, enhancing its activity. This activation leads to an increase in m6A installation on thermogenic mRNAs, including Krüppel-like factor 9 (Klf9), which prevents their degradation . This interaction results in changes at the molecular level, affecting various physiological activities.
Biochemical Pathways
The activation of METTL3 by Methyl Piperidine-3-Carboxylate affects the m6A mRNA modification pathway. This pathway plays a significant role in the regulation of gene expression. The compound’s action on METTL3 enhances the stability of thermogenic mRNAs, thereby promoting the beiging of WAT . This process improves glucose and lipid metabolism, offering potential therapeutic benefits for conditions like obesity and type 2 diabetes .
Pharmacokinetics
The compound’s molecular weight is 14318, and it has a predicted density of 1021±006 g/cm3 . Its boiling point is predicted to be 193.8±33.0 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of METTL3 by Methyl Piperidine-3-Carboxylate promotes WAT beiging, reduces body weight, and corrects metabolic disorders in diet-induced obese mice . This suggests that the compound could have potential therapeutic benefits in the management of obesity and related metabolic disorders.
Safety and Hazards
Propriétés
IUPAC Name |
methyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBHIAXYFPJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325989 | |
| Record name | methyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50585-89-2 | |
| Record name | 50585-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl piperidine-3-carboxylate interact with its target and what are the downstream effects?
A1: Methyl piperidine-3-carboxylate acts as a chemical ligand for the METTL3 complex. [] Upon binding, it activates the complex, leading to increased N6-methyladenosine (m6A) installation on thermogenic mRNAs like Krüppel-like factor 9 (Klf9). This modification prevents mRNA degradation, ultimately promoting the expression of thermogenic genes and driving WAT beiging. [] The downstream effects of this activation include increased energy expenditure, reduced body weight, and improved metabolic health, particularly in the context of a high-fat diet. []
Q2: What is known about the in vivo efficacy of methyl piperidine-3-carboxylate in the context of obesity and metabolic disorders?
A2: The research demonstrates that administration of methyl piperidine-3-carboxylate in diet-induced obese mice led to several beneficial outcomes: []
- Promotion of WAT beiging: The compound effectively stimulated the browning of white adipose tissue. []
- Reduction in body weight: Treated mice exhibited a significant decrease in their overall body weight compared to control groups. []
- Correction of metabolic disorders: The compound showed efficacy in improving metabolic parameters dysregulated by the high-fat diet. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



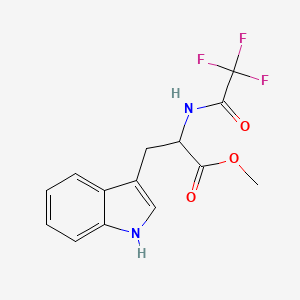

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)



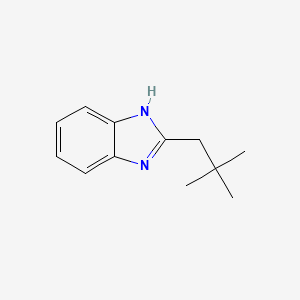
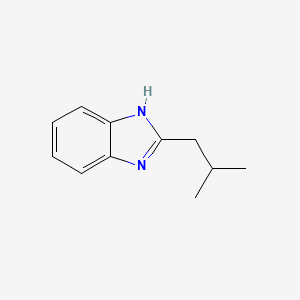
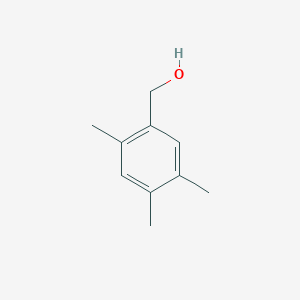

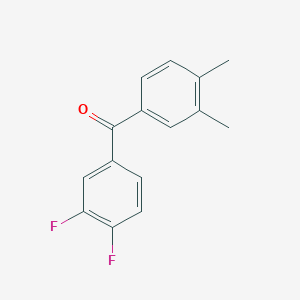
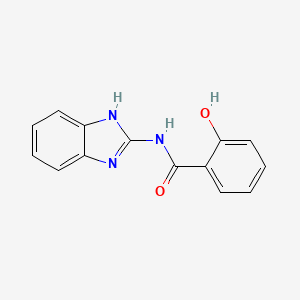

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)